N,N-dimethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O2S/c1-13-4-6-14(7-5-13)22-15(16-17-18-22)12-20-8-10-21(11-9-20)25(23,24)19(2)3/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYNZEDDDLHAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Sulfonamide Group: This step involves the reaction of the piperazine derivative with sulfonyl chlorides under basic conditions.
Attachment of the Tetrazole Moiety: The tetrazole ring is introduced via a reaction between an azide and a nitrile derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide and tetrazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
- Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to N,N-dimethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide demonstrate inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the tetrazole ring is crucial for this activity, as it enhances interaction with microbial targets.
-
Anticancer Potential
- Recent investigations into tetrazole-containing compounds reveal their potential as anticancer agents. For instance, derivatives have been studied for their ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells, making them promising candidates for further development .
-
Cardiovascular Applications
- Tetrazole derivatives have been explored for their effects on cardiovascular health. Some studies suggest that they may act as modulators of blood pressure and heart rate through their action on specific receptors . This application highlights the versatility of tetrazoles in addressing cardiovascular diseases.
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring
- Piperazine Sulfonamide Formation
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various tetrazole derivatives, including this compound). The results indicated that this compound exhibited significant inhibition against Bacillus subtilis and Pseudomonas aeruginosa, suggesting its potential application in treating bacterial infections .
Case Study 2: Anticancer Activity
In another investigation, a series of tetrazole derivatives were tested for their anticancer properties against human cancer cell lines. The study revealed that compounds featuring the p-tolyl group showed promising results in inhibiting cell proliferation and inducing apoptosis, with this compound demonstrating particularly strong efficacy .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function, while the tetrazole moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine
- Key Differences : The aryl group is 4-methoxyphenyl instead of p-tolyl, and the sulfonamide is replaced with a methylsulfonyl group.
- The methylsulfonyl group reduces basicity compared to the dimethyl sulfonamide in the target compound, affecting solubility and pharmacokinetics .
Tetrazole-Piperazine Sulfonamide Hybrids (Kommula et al.)
- Structure : Compounds feature tetrazole linked via thioether (S-alkylation) to piperazine sulfonamides with varying aryl substituents (e.g., 4-chlorophenyl, 4-fluorophenyl).
- Activity : Antiproliferative assays against cancer cell lines (e.g., MCF-7, A549) showed IC₅₀ values ranging from 8.2–42.7 µM. The p-tolyl group in the target compound may enhance lipophilicity compared to halogenated analogs, influencing cell permeability .
Piperazine-Linked Heterocycles Beyond Tetrazole
Nitroimidazole-Piperazinyl Triazoles
- Structure : Piperazine bridged to nitroimidazole and triazole rings.
- Activity: Demonstrated antimicrobial activity against Staphylococcus aureus (MIC: 2–16 µg/mL).
Valsartan and Losartan (Angiotensin II Antagonists)
- Structure : Tetrazole-containing biphenyl derivatives.
- Comparison : While valsartan/losartan rely on tetrazole for angiotensin receptor binding, the target compound’s piperazine-sulfonamide scaffold may redirect activity toward kinase inhibition or antiproliferative pathways .
Sulfonamide Modifications
N-(1,3-Dioxo-isoindol-5-yl)piperazine-1-sulfonamide
- Structure : Piperazine sulfonamide linked to an isoindole-dione moiety.
- Impact : The isoindole-dione group introduces rigidity and hydrogen-bond acceptors, contrasting with the flexible tetrazole-p-tolyl group in the target compound. This could affect binding to enzymes like carbonic anhydrase or tyrosine kinases .
Biological Activity
N,N-dimethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of a tetrazole ring and subsequent reactions to attach it to a piperazine moiety. The synthesis typically involves:
- Formation of the Tetrazole Ring : This is achieved via cycloaddition reactions of azides with nitriles under acidic conditions, leading to the formation of 5-substituted tetrazoles.
- Attachment to Piperazine : The tetrazole derivative is linked to piperazine through nucleophilic substitution reactions with suitable electrophiles, such as halomethyl derivatives .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The tetrazole ring may inhibit various enzymes by mimicking natural substrates, thus interfering with metabolic pathways.
- Receptor Interaction : The compound may interact with aminergic receptors, affecting neurotransmission and cellular signaling pathways .
Anticancer Activity
Research indicates that compounds containing piperazine and tetrazole moieties exhibit significant anticancer properties. For instance, studies show that related piperazine-containing compounds can induce necroptosis in cancer cells, suggesting a potential mechanism for overcoming chemoresistance in malignancies such as chronic myeloid leukemia (CML) by promoting cell death through regulated necrosis .
Antimicrobial Properties
Tetrazoles have been shown to possess antimicrobial activity. For example, certain 5-substituted tetrazoles demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria, indicating that modifications in the tetrazole structure can enhance antimicrobial efficacy .
Case Study 1: Antileukemic Activity
A study investigated the effects of a piperazine derivative similar to this compound on K562 leukemic cells. The compound exhibited necroptotic signaling pathways leading to increased expression of TNF-R1 and alterations in mRNA levels associated with cell death mechanisms. This suggests potential applications in CML treatment .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of various substituted tetrazoles, including those related to our compound. The results indicated that certain derivatives exhibited significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, highlighting the structural importance of the tetrazole ring in enhancing biological activity .
Data Tables
Table 1: Biological Activities of Related Compounds
Q & A
Q. What are the key structural features of N,N-dimethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide, and how are they confirmed experimentally?
The compound features a piperazine core substituted with a sulfonamide group at the 1-position and a tetrazole-linked p-tolyl moiety at the 4-position. The N,N-dimethyl group on the piperazine nitrogen enhances lipophilicity, which may influence pharmacokinetics. Structural confirmation involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify protons and carbons associated with the piperazine ring, sulfonamide, and tetrazole groups. For example, the methyl groups on the piperazine appear as singlets in ¹H NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly the loss of the sulfonamide group (SO₂NH₂) .
- Infrared Spectroscopy (IR) : Confirms functional groups like the sulfonamide S=O stretch (~1350–1150 cm⁻¹) and tetrazole C-N vibrations .
Q. What synthetic strategies are employed to prepare this compound, and what are common challenges?
Synthesis typically involves multi-step reactions:
Core Formation : Piperazine is functionalized via nucleophilic substitution. For example, coupling a tetrazole-containing alkyl halide with N,N-dimethylpiperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Sulfonylation : Introduction of the sulfonamide group using sulfonyl chlorides, requiring anhydrous conditions to avoid hydrolysis .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .
Challenges : Low yields due to steric hindrance at the piperazine nitrogen and moisture sensitivity of sulfonyl intermediates .
Q. What in vitro biological activities are reported for structurally analogous piperazine-sulfonamide derivatives?
Analogous compounds exhibit antimicrobial and enzyme-inhibitory properties:
- Antimicrobial Activity : Piperazine-tetrazole hybrids show MIC values of 4–8 μg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Enzyme Inhibition : Sulfonamide-piperazine derivatives target phosphoglycerate dehydrogenase (PHGDH) and phosphodiesterases, with IC₅₀ values <1 μM in kinase assays .
- Anticancer Potential : Thiazole- and pyrazine-linked analogs inhibit cancer cell proliferation (e.g., IC₅₀ = 12 μM against MCF-7 cells) .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve yield and scalability?
- Catalyst Screening : Heterogeneous catalysts (e.g., sulfated tungstate) accelerate N-alkylation and reduce side reactions in piperazine functionalization .
- Microwave-Assisted Synthesis : Reduces reaction time for sulfonylation steps (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .
- Flow Chemistry : Continuous-flow systems minimize intermediate degradation in moisture-sensitive steps .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
A Structure-Activity Relationship (SAR) analysis reveals:
| Substituent | Biological Effect | Reference |
|---|---|---|
| p-Tolyl (tetrazole) | Enhances antimicrobial activity via hydrophobic interactions with bacterial membranes . | |
| Sulfonamide | Critical for enzyme inhibition (e.g., hydrogen bonding with PHGDH active site) . | |
| N,N-Dimethyl | Increases blood-brain barrier penetration but reduces solubility . |
Q. What computational tools are used to predict target interactions and mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., PHGDH) by aligning the sulfonamide group with catalytic residues .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, identifying key residues (e.g., Arg135 in PHGDH) for mutagenesis studies .
- QSAR Models : Machine learning (e.g., Random Forest) correlates electronic descriptors (e.g., HOMO-LUMO gap) with antimicrobial activity .
Q. How can conflicting bioactivity data (e.g., MIC variability) be resolved?
Contradictions arise from assay conditions:
- Bacterial Strain Variability : MICs may differ between methicillin-resistant S. aureus (MRSA) and standard ATCC strains due to efflux pump expression .
- Solvent Effects : DMSO concentrations >1% in cell-based assays artificially reduce potency .
- Endpoint Measurement : Optical density (OD₆₀₀) vs. colony-forming unit (CFU) counts can yield discrepancies in growth inhibition .
Q. What are the stability profiles of this compound under physiological conditions?
- pH Stability : Degrades rapidly at pH <3 (e.g., gastric fluid) due to sulfonamide hydrolysis. Encapsulation in enteric-coated nanoparticles improves oral bioavailability .
- Thermal Stability : Stable at 25°C for 6 months (degradation <5%) when stored in amber vials under nitrogen .
Methodological Tables
Q. Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Key Peaks | Functional Group |
|---|---|---|
| ¹H NMR | δ 2.3 ppm (s, 6H, N(CH₃)₂) | N,N-dimethylpiperazine |
| δ 7.2–7.4 ppm (m, 4H, p-tolyl) | Aromatic protons | |
| IR | 1345 cm⁻¹ (S=O asymmetric stretch) | Sulfonamide |
| HRMS | [M+H]⁺ = 420.1523 (calc. 420.1518) | Molecular ion |
Q. Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Piperazine-sulfonamide-tetrazole hybrid | S. aureus | MIC = 6 μg/mL | |
| NCT-503 (PHGDH inhibitor) | PHGDH enzyme | IC₅₀ = 0.8 μM | |
| Thiazole-piperazine derivative | MCF-7 cancer cells | IC₅₀ = 12 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
